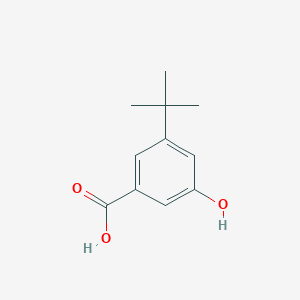

3-t-Butyl-5-hydroxybenzoic acid

説明

Structure

2D Structure

特性

IUPAC Name |

3-tert-butyl-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLRVPQXNHUNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618227 | |

| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49843-49-4 | |

| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-t-Butyl-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a plausible synthetic pathway for 3-t-Butyl-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide details a robust and scientifically sound synthetic route derived from established organic chemistry principles and analogous transformations. The proposed pathway involves the selective Friedel-Crafts tert-butylation of a readily available starting material, 3-hydroxybenzoic acid.

Synthesis Pathway Overview

The synthesis of this compound can be effectively achieved through an electrophilic aromatic substitution reaction. Specifically, a Friedel-Crafts alkylation of 3-hydroxybenzoic acid using a suitable tert-butylating agent in the presence of a Lewis acid catalyst is a logical and efficient approach. The hydroxyl group of the starting material is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. This directing effect, combined with steric hindrance, favors the introduction of the bulky tert-butyl group at the C-5 position, which is ortho to the hydroxyl group and meta to the carboxylic acid.

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxybenzoic Acid | 138.12 | 13.8 g | 0.1 |

| tert-Butanol | 74.12 | 11.1 g (14.1 mL) | 0.15 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).

-

Dissolution: Add 100 mL of dichloromethane to the flask and stir the mixture until the 3-hydroxybenzoic acid is partially suspended.

-

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (50 mL) to the stirred suspension over a period of 30 minutes.

-

Addition of Alkylating Agent: To the cooled mixture, add tert-butanol (11.1 g, 0.15 mol) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 200 g of crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| 3-Hydroxybenzoic Acid | 13.8 g |

| Product | |

| Theoretical Yield | 19.4 g |

| Expected Actual Yield | 13.6 - 15.5 g |

| Yield Percentage | 70 - 80% |

| Physical Appearance | White to off-white crystalline solid |

| Melting Point | 158-160 °C |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow of the experimental process.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Disclaimer: This document provides a proposed synthetic route based on established chemical principles. The experimental protocol should be carried out by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions. Actual yields and results may vary.

An In-depth Technical Guide to the Physicochemical Properties of 3-t-Butyl-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-t-Butyl-5-hydroxybenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for potential applications in medicinal chemistry and materials science. This document summarizes available quantitative data, outlines detailed methodologies for key experimental determinations, and presents a visual representation of a general experimental workflow.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring both a bulky hydrophobic tert-butyl group and a hydrophilic hydroxyl group, imparts a unique combination of properties that are of interest in various research and development contexts.

Quantitative Data Summary

| Property | This compound | 3-Hydroxybenzoic Acid | Data Type |

| Molecular Weight | 194.23 g/mol [1] | 138.12 g/mol [2] | Computed |

| Melting Point | Not available | 202 °C[2] | Experimental |

| Boiling Point | Not available | Not available | - |

| Water Solubility | Significantly reduced compared to 3-hydroxybenzoic acid[3] | 7.25 mg/mL at 25 °C[2] | Qualitative/Experimental |

| pKa (acid dissociation constant) | Not available | 4.08 | Experimental |

| LogP (Octanol-Water Partition Coefficient) | 2.8[1] | 1.50[2] | Predicted (XLogP3)/Experimental |

Note: The solubility of this compound is qualitatively described as low due to the hydrophobic nature of the tert-butyl group[3].

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the available literature. However, standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are widely accepted for the determination of these properties for chemical compounds.

Determination of Melting Point (General Protocol)

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath adjacent to a calibrated thermometer.

-

The temperature is raised gradually, typically at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

For high-purity compounds, this range is typically narrow (within 1-2 °C).

Determination of Aqueous Solubility (OECD Guideline 105)

The flask method is a common and straightforward approach for determining the water solubility of substances.

Methodology:

-

An excess amount of the solid this compound is added to a known volume of deionized water in a flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated aqueous solution.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/L or mol/L.

Determination of pKa (OECD Guideline 112)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

-

A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the aqueous solubility is low.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Visualized Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the characterization of a physicochemical property, such as aqueous solubility, of a chemical compound.

Caption: Generalized workflow for physicochemical property determination.

References

Spectroscopic Profile of 3-t-Butyl-5-hydroxybenzoic Acid: A Technical Guide

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-t-butyl-5-hydroxybenzoic acid, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral characteristics of this compound. The guide includes structured data tables, detailed experimental protocols for acquiring such data, and a workflow visualization for spectroscopic analysis.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | t | 1H | Ar-H |

| ~7.35 | t | 1H | Ar-H |

| ~7.00 | t | 1H | Ar-H |

| ~5-6 (broad) | s | 1H | -OH |

| ~11-13 (broad) | s | 1H | -COOH |

| ~1.33 | s | 9H | -C(CH₃)₃ |

Solvent: DMSO-d₆. Predicted using computational models; actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~158 | Ar-C-OH |

| ~152 | Ar-C-C(CH₃)₃ |

| ~132 | Ar-C-COOH |

| ~120 | Ar-CH |

| ~119 | Ar-CH |

| ~116 | Ar-CH |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Solvent: DMSO-d₆. Predicted using computational models; actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted/Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad, Strong | O-H stretch (phenolic) |

| 3300-2500 | Very Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2960-2870 | Medium-Strong | C-H stretch (t-butyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1460, ~1370 | Medium | C-H bend (t-butyl) |

| ~1250 | Strong | C-O stretch (acid/phenol) |

Data is based on characteristic absorption frequencies for the functional groups present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₄O₃)

| Adduct | Predicted m/z |

| [M]⁺ | 194.09 |

| [M+H]⁺ | 195.10 |

| [M+Na]⁺ | 217.08 |

| [M-H]⁻ | 193.09 |

M = Molecular Ion. Data predicted based on the molecular formula.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it must completely dissolve the sample.

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be an automated or manual process.

-

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay is crucial.

-

Initiate the data acquisition.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Place a small amount (1-2 mg) of the solid sample into an agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[3]

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument passes an infrared beam through the sample and records the frequencies at which light is absorbed.[4]

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction :

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample (microgram to milligram range) is placed in a capillary tube at the tip of the probe.[2]

-

The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is then heated to induce volatilization.[2]

-

-

Ionization :

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[5]

-

This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺).[5]

-

The excess energy from this process often causes the molecular ion to fragment into smaller, characteristic charged fragments.

-

-

Mass Analysis :

-

The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation :

-

An ion detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion versus its m/z ratio. The most abundant ion is designated as the base peak with a relative abundance of 100%.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Biological Activity of 3-t-Butyl-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-t-Butyl-5-hydroxybenzoic acid is a substituted phenolic acid with a chemical structure that suggests potential for a range of biological activities. Its core components, a benzoic acid moiety, a hydroxyl group, and a bulky tert-butyl group, contribute to its physicochemical properties and, consequently, its interactions with biological systems. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and cytotoxic potential. Due to the limited direct research on this specific compound, this guide draws upon data from structurally related molecules to infer its likely biological profile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| IUPAC Name | 3-tert-butyl-5-hydroxybenzoic acid | PubChem |

| CAS Number | 49843-49-4 | PubChem |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO | (General knowledge) |

Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of antioxidant potential. Phenolic compounds can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The tert-butyl group, a bulky electron-donating group, can enhance this activity by increasing the stability of the resulting phenoxyl radical through steric hindrance and electronic effects.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for phenolic compounds like this compound involves the donation of a hydrogen atom from the hydroxyl group to a free radical (R•), as depicted in the following reaction:

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Quantitative Antioxidant Data (Comparative)

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Fe(II)/µM) |

| 3-Hydroxybenzoic acid | >1000 | >1000 | Low |

| 3,5-Dihydroxybenzoic acid | 15.6 | 8.9 | High |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 11.2 | 7.5 | High |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | 4.8 | 3.2 | Very High |

| This compound | Not Reported | Not Reported | Not Reported |

Data compiled from various literature sources on hydroxybenzoic acids.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Assay Procedure:

-

Add a specific volume of the test compound solution (at various concentrations) to a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

Caption: Workflow for the DPPH radical scavenging assay.

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

-

Reagent Preparation: Generate the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate. Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

-

Assay Procedure:

-

Add a small volume of the test compound solution to the diluted ABTS•⁺ solution.

-

Incubate for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: Similar to the DPPH assay, calculate the percentage of inhibition and determine the IC₅₀ value.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with a ligand (e.g., TPTZ - 2,4,6-tripyridyl-s-triazine), which is measured spectrophotometrically.

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

-

Assay Procedure:

-

Add the test compound to the FRAP reagent.

-

Incubate at 37°C for a specified time.

-

Measure the absorbance at a specific wavelength (e.g., 593 nm).

-

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as Trolox or FeSO₄.

This method is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by the antioxidant. The cuprous ions form a colored chelate with a specific ligand (e.g., neocuproine).

-

Reagent Preparation: Prepare the CUPRAC reagent by mixing copper(II) chloride, neocuproine, and ammonium acetate buffer.

-

Assay Procedure:

-

Add the test compound to the CUPRAC reagent.

-

Incubate at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm).

-

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant like uric acid or Trolox.

Anti-inflammatory Activity

Chronic inflammation is linked to oxidative stress. By scavenging free radicals, antioxidants like this compound can indirectly exert anti-inflammatory effects. Furthermore, phenolic compounds can directly modulate key inflammatory signaling pathways.

Potential Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes: Phenolic compounds have been shown to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: Key pathways like NF-κB and MAPK are central to the inflammatory response. Phenolic compounds can interfere with the activation of these pathways, leading to a reduction in the expression of pro-inflammatory cytokines and chemokines.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Phenolic antioxidants are hypothesized to inhibit NF-κB activation by preventing the degradation of IκB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Nrf2-Keap1 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. Some phenolic compounds can activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Caption: Hypothesized activation of the Nrf2 antioxidant response pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK pathways (including ERK, JNK, and p38) are involved in a variety of cellular processes, including inflammation. The activation of JNK and p38 is often associated with pro-inflammatory responses. Some phenolic compounds have been shown to inhibit the phosphorylation and activation of these MAPKs, thereby reducing inflammation.

Caption: Hypothesized modulation of a MAPK signaling pathway.

Experimental Protocols for In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with LPS.

-

Cell Culture: Culture RAW 264.7 cells to a suitable confluency.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a longer period (e.g., 24 hours).

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

-

Calculation: Determine the concentration of nitrite (a stable product of NO) from a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production and the IC₅₀ value.

Commercially available enzyme-based assay kits can be used to determine the inhibitory effect of the compound on COX-1 and COX-2 activity. These assays typically measure the production of prostaglandins.

Cytotoxic Activity

The cytotoxic potential of phenolic compounds against cancer cells is an area of active research. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Potential Mechanisms of Cytotoxic Action

-

Pro-oxidant Activity: At higher concentrations, some phenolic compounds can act as pro-oxidants, leading to an increase in reactive oxygen species (ROS) within cancer cells, which can trigger apoptosis.

-

Induction of Apoptosis: Phenolic compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: These compounds can cause arrest at different phases of the cell cycle, preventing cancer cell proliferation.

Cytotoxicity Data (Comparative)

Direct cytotoxicity data for this compound is not available. The following table shows IC₅₀ values for some related phenolic compounds against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| Gallic acid | HCT-116 (Colon) | ~50 |

| HeLa (Cervical) | ~70 | |

| Protocatechuic acid | A549 (Lung) | >100 |

| MCF-7 (Breast) | >100 | |

| This compound | Not Reported | Not Reported |

Data compiled from various literature sources.

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength around 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound, based on its chemical structure and the activities of related compounds, is a promising candidate for further investigation as a bioactive agent. Its phenolic nature strongly suggests antioxidant properties, which in turn may contribute to anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB, Nrf2, and MAPKs. Furthermore, like many phenolic acids, it may exhibit cytotoxic activity against cancer cells.

This technical guide has provided a framework for understanding the potential biological activities of this compound. However, it is crucial to emphasize that the majority of the presented information is based on extrapolation from structurally similar molecules. Direct experimental validation is necessary to confirm and quantify the antioxidant, anti-inflammatory, and cytotoxic effects of this specific compound and to elucidate its precise mechanisms of action. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers embarking on such investigations.

3-t-Butyl-5-hydroxybenzoic Acid: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-t-Butyl-5-hydroxybenzoic acid is a phenolic compound with a structural resemblance to other well-characterized antioxidants and anti-inflammatory agents. This technical guide synthesizes the current understanding of its mechanism of action, drawing from direct evidence where available and inferring from the activities of structurally related hydroxybenzoic acids. The primary mechanism of action is attributed to its antioxidant properties, specifically its ability to scavenge free radicals. Furthermore, based on analogous compounds, potential anti-inflammatory activities through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2), as well as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, are explored. This document provides a comprehensive overview of the theoretical framework for its biological activities, detailed experimental protocols for validation, and a summary of available quantitative data to guide future research and drug development efforts.

Core Mechanism of Action: Antioxidant Activity

The principal and most directly supported mechanism of action for this compound is its antioxidant activity, a characteristic feature of phenolic compounds.[1] This activity is primarily attributed to its ability to act as a free radical scavenger.

Free Radical Scavenging

The hydroxyl group on the benzoic acid ring is crucial for its antioxidant function. It can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating the damaging chain reactions of oxidation. The presence of the electron-donating tert-butyl group on the aromatic ring may further enhance the stability of the resulting phenoxy radical, contributing to its antioxidant efficacy.

Potential Anti-inflammatory Mechanisms

While direct and extensive studies on the anti-inflammatory properties of this compound are limited, the activities of structurally similar di-tert-butylphenol and other hydroxybenzoic acid derivatives suggest several plausible mechanisms.[2][3]

Inhibition of Pro-inflammatory Enzymes: COX and LOX

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3] Phenolic compounds are known to inhibit NF-κB activation. This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the active p50/p65 NF-κB subunits. Protocatechuic acid (3,4-dihydroxybenzoic acid), a related hydroxybenzoic acid, has been shown to exert anti-inflammatory effects by suppressing NF-κB pathways.[3] It is hypothesized that this compound may act similarly to attenuate inflammatory gene expression.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Structurally related phenolic antioxidants, such as tert-butylhydroquinone (tBHQ), are well-known activators of the Nrf2 pathway.[6] Activation of Nrf2 by this compound would represent a significant indirect antioxidant mechanism, bolstering the cell's intrinsic defense against oxidative damage and contributing to its anti-inflammatory effects.

Data Summary

Quantitative data for this compound is scarce in the public domain. The following table summarizes available data for structurally related compounds to provide a comparative context for its potential activity.

| Compound | Assay | Target/Endpoint | Result (IC50/EC50) | Reference |

| 2,5-di-(tert-butyl)-1,4-benzohydroquinone | Prostaglandin E2 Formation | Cyclooxygenase (in situ) | 0.5 - 1 µM | [4] |

| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (LQFM218) | Acetic acid-induced writhing | Nociception (in vivo) | Reduction at 50, 100, 200 mg/kg | [2] |

| LQFM218 | Formalin-induced nociception (second phase) | Nociception (in vivo) | 61.4% reduction at 100 mg/kg | [2] |

| LQFM218 | Carrageenan-induced paw edema | Inflammation (in vivo) | 33.8% - 42.6% reduction at 100 mg/kg | [2] |

| LQFM218 | PGE2, TNF-α, IL-1β levels (pleurisy test) | Inflammatory mediators (in vivo) | 23.0%, 67.6%, 53.4% reduction at 100 mg/kg | [2] |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | DPPH Radical Scavenging | Antioxidant Activity | 2.42 ± 0.08 μM | [7] |

| 2,5-Dihydroxybenzoic acid (Gentisic Acid) | DPPH Radical Scavenging | Antioxidant Activity | EC50 of 0.09 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a solution with DPPH and methanol without the test compound serves as the control.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

-

Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore, leading to a reduction in absorbance.

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare various concentrations of this compound in ethanol.

-

Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Ethanol serves as the blank, and a solution of ABTS•+ and ethanol without the test compound is the control.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Principle: RAW 264.7 murine macrophages are a common model to study inflammation. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[9][10]

Protocol for Measuring Nitric Oxide Production:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.

Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[11][12]

Protocol:

-

Use a commercially available NF-κB reporter cell line (e.g., HEK293-NF-κB-luc).

-

Seed the cells in a 96-well white, clear-bottom plate and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Lyse the cells and add a luciferase substrate solution.

-

Measure the luminescence using a luminometer.

-

The reduction in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

Principle: Activation of the Nrf2 pathway involves its translocation from the cytoplasm to the nucleus. This can be visualized and quantified by separating nuclear and cytoplasmic protein fractions and detecting Nrf2 using Western blotting.[13][14]

Protocol:

-

Culture a suitable cell line (e.g., HepG2 or RAW 264.7) and treat with this compound for various time points.

-

Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit.

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

Visualizations: Signaling Pathways and Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms [mdpi.com]

- 4. Inhibition of prostanoid formation in intact cells by 2,5-di-(tert-butyl)-1,4-benzohydroquinone, a blocker of Ca(2+)-ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tert-butylhydroquinone attenuates the ethanol-induced apoptosis of and activates the Nrf2 antioxidant defense pathway in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. A Luciferase Functional Quantitative Assay for Measuring NF-ĸB Promoter Transactivation Mediated by HTLV-1 and HTLV-2 Tax Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-t-Butyl-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of 3-t-Butyl-5-hydroxybenzoic acid. This information is critical for its application in pharmaceutical development, chemical synthesis, and other research areas where its physicochemical properties are of paramount importance.

Core Concepts: Structure and Properties

This compound is a derivative of benzoic acid with a hydroxyl group and a bulky tert-butyl group attached to the aromatic ring. This substitution pattern significantly influences its chemical behavior, particularly its solubility and stability. The tert-butyl group, being large and nonpolar, imparts steric hindrance and increases the molecule's hydrophobicity.

Solubility Profile

It is reported that the tert-butyl group in this compound significantly reduces its water solubility compared to its parent compound, 3-hydroxybenzoic acid, due to the increased hydrophobicity from the bulky alkyl chain[1]. For a closely related compound, 3,5-Di-tert-butyl-4-hydroxybenzoic acid, it is noted as being insoluble in water but slightly soluble in dimethyl sulfoxide (DMSO) and methanol. Another isomer, 4-tert-Butylbenzoic acid, is also insoluble in water but is very soluble in alcohol and benzene.

Table 1: Estimated and Qualitative Solubility of this compound and Related Compounds

| Solvent | This compound | 3,5-Di-tert-butyl-4-hydroxybenzoic Acid | 4-tert-Butylbenzoic Acid | 4-Hydroxybenzoic Acid |

| Water | Low (hydrophobic)[1] | Insoluble | Insoluble | Soluble in ~125 parts[2] |

| Methanol | Expected to be soluble | Slightly Soluble | Very Soluble | Freely Soluble |

| Ethanol | Expected to be soluble | Not specified | Very Soluble | Freely Soluble |

| Acetone | Expected to be soluble | Not specified | Not specified | Soluble[2] |

| Benzene | Expected to be soluble | Not specified | Very Soluble | Not specified |

| Chloroform | Not specified | Not specified | Not specified | Slightly Soluble[2] |

| Diethyl Ether | Not specified | Not specified | Not specified | Soluble[2] |

| DMSO | Expected to be soluble | Slightly Soluble | Not specified | Not specified |

Note: "Expected to be soluble" is an estimation based on the general solubility of similar phenolic acids and the presence of functional groups capable of interacting with polar organic solvents.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. The key structural feature influencing its stability is the tert-butyl group, which provides steric shielding to the phenolic hydroxyl group.

This steric hindrance makes this compound more resistant to oxidative degradation compared to 3-hydroxybenzoic acid, which lacks this bulky substituent[1]. While specific kinetic data for the degradation of this compound is not available, general degradation pathways for hydroxybenzoic acids under various stress conditions can be inferred.

Table 2: Predicted Stability and Potential Degradation Pathways

| Stress Condition | Predicted Stability of this compound | Potential Degradation Products/Pathways |

| Thermal | Expected to be relatively stable at moderate temperatures. | Decarboxylation at high temperatures to form 3-tert-butylphenol. |

| Oxidative (e.g., H₂O₂) | More resistant to oxidation than 3-hydroxybenzoic acid due to steric hindrance[1]. | Formation of quinone-type structures or ring-opening products. |

| Acidic (e.g., HCl) | Generally stable, but potential for esterification if an alcohol is present. | Ester formation. |

| Basic (e.g., NaOH) | Formation of the corresponding phenolate and carboxylate salts. Potential for degradation at elevated temperatures. | Decarboxylation may be facilitated under harsh basic conditions. |

| Photolytic (UV/Vis light) | Potential for degradation upon exposure to high-energy light. | Photodimerization or photo-oxidation products. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below as a guide for researchers. These are generalized methods that can be adapted for this specific compound.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate this separation.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-validated calibration curve is used for quantification.

-

Calculation: The solubility is expressed in appropriate units, such as mg/mL or mol/L.

Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to high temperatures (e.g., 60-100 °C).

-

Photolytic Degradation: Expose a solution to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

-

Data Evaluation: Calculate the percentage of degradation at each time point. Identify and characterize any significant degradation products using techniques like LC-MS/MS.

Visualizations

Logical Workflow for Solubility Determination

Caption: A stepwise workflow for determining the solubility of a compound.

Signaling Pathway for Forced Degradation Studies

Caption: A diagram illustrating the design of a forced degradation study.

References

A Technical Guide to 3-t-Butyl-5-hydroxybenzoic Acid: Synthesis and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-t-Butyl-5-hydroxybenzoic acid, a substituted phenolic acid of interest in medicinal chemistry and material science. Initial investigations into the natural occurrence of this compound have revealed no evidence of its presence in plant, fungal, or microbial species, suggesting it is not a naturally occurring product. Consequently, this document focuses on a proposed synthetic pathway for its preparation and the subsequent isolation and purification procedures. Detailed experimental protocols, a summary of key reagents, and a visual representation of the synthetic workflow are provided to enable researchers to produce this compound for laboratory and developmental purposes.

Natural Occurrence

Extensive literature and database searches were conducted to determine the natural sources of this compound. These inquiries, utilizing terms such as "this compound natural sources," "3-tert-Butyl-5-hydroxybenzoic acid isolation from plants," and "this compound in fungi or bacteria," yielded no reports of its isolation from any natural origin. Therefore, it is concluded that this compound is a synthetic compound. The subsequent sections of this guide will focus on its chemical synthesis and purification.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the Friedel-Crafts alkylation of a suitable benzoic acid precursor. A plausible and chemically sound method involves the tert-butylation of 3,5-dihydroxybenzoic acid. This starting material is commercially available and provides the necessary scaffold for the regioselective introduction of the tert-butyl group.

Synthetic Pathway Overview

The proposed synthesis is a two-step process starting from 3,5-dihydroxybenzoic acid. The first step involves the protection of the carboxylic acid and one of the hydroxyl groups to ensure the regioselective alkylation at the desired position. The second step is the Friedel-Crafts alkylation to introduce the tert-butyl group, followed by deprotection to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Hypothetical Approach

The following protocol is a proposed, chemically sound method for the synthesis of this compound. Researchers should adapt and optimize these conditions as necessary.

Step 1: Protection of 3,5-Dihydroxybenzoic Acid

-

Esterification: Dissolve 3,5-dihydroxybenzoic acid in an excess of methanol containing a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Monosilylation: Dissolve the methyl 3,5-dihydroxybenzoate in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add one equivalent of a bulky silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) and a base such as imidazole. Stir the reaction at room temperature until TLC indicates the formation of the monosilylated product. Quench the reaction with water and extract the product with DCM. Dry the organic phase and concentrate to yield the protected intermediate.

Step 2: Friedel-Crafts Alkylation and Deprotection

-

Alkylation: Dissolve the protected intermediate in a dry, non-polar solvent like DCM or 1,2-dichloroethane and cool to 0°C in an ice bath. Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃). To this mixture, add tert-butyl chloride dropwise. Allow the reaction to stir at 0°C and then warm to room temperature, monitoring its progress by TLC.

-

Work-up and Deprotection: Upon completion, carefully quench the reaction by pouring it over ice-water. Acidify the aqueous layer with dilute hydrochloric acid to hydrolyze the silyl ether and ester in a single step. Extract the aqueous phase multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

As this compound is not found in nature, there is no quantitative data on its natural occurrence to present.

Table 1: Reagents for Proposed Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 3,5-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | Starting Material |

| Methanol | CH₃OH | 32.04 | Reagent/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | 150.72 | Protecting Group |

| Imidazole | C₃H₄N₂ | 68.08 | Base |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

| Aluminum Chloride | AlCl₃ | 133.34 | Catalyst |

| tert-Butyl Chloride | C₄H₉Cl | 92.57 | Alkylating Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Hexanes | C₆H₁₄ | 86.18 | Eluent |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of this compound as described in the experimental protocol.

Technical Guide: Structural Elucidaion of 3-t-Butyl-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

The fundamental properties of 3-t-Butyl-5-hydroxybenzoic acid are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃[1][2] |

| Molecular Weight | 194.23 g/mol [1] |

| IUPAC Name | 3-tert-butyl-5-hydroxybenzoic acid[1] |

| CAS Number | 49843-49-4[1] |

Spectroscopic Data for Structural Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a reliable framework for structural assignment in the absence of experimental data.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | s | 9H | -C(CH₃)₃ |

| ~7.0 | t | 1H | Ar-H (position 5) |

| ~7.4 | t | 1H | Ar-H (position 2 or 6) |

| ~7.6 | t | 1H | Ar-H (position 2 or 6) |

| ~9.8 | s (broad) | 1H | -OH |

| ~12.5 | s (broad) | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~31 | -C(C H₃)₃ |

| ~35 | -C (CH₃)₃ |

| ~115 | Ar-C (position 2 or 6) |

| ~118 | Ar-C (position 4) |

| ~121 | Ar-C (position 2 or 6) |

| ~133 | Ar-C (position 1) |

| ~158 | Ar-C (position 5) |

| ~172 | -C OOH |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 3200-3600 | Broad | O-H stretch (phenol) |

| 2960-2870 | Strong | C-H stretch (t-butyl) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1550-1620 | Medium-Strong | C=C stretch (aromatic ring) |

| 1150-1300 | Medium | C-O stretch (phenol and carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 194 | 40 | [M]⁺ (Molecular Ion) |

| 179 | 100 | [M - CH₃]⁺ |

| 151 | 30 | [M - C₃H₇]⁺ |

| 133 | 25 | [M - COOH - H₂O]⁺ |

| 123 | 50 | [M - C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Spectral width: 0-16 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral width: 0-220 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Analysis:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Analysis (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection volume: 1 µL.

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass range: 40-400 amu.

-

Ion source temperature: 230 °C.

-

-

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound, integrating the data from the different spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. While experimental data is not currently widespread, the predicted spectra and established analytical protocols outlined in this guide provide a robust framework for its unambiguous identification and characterization. This foundational knowledge is essential for any further research or application development involving this compound.

References

Introduction to 3-t-Butyl-5-hydroxybenzoic Acid and Computational Chemistry

An In-Depth Technical Guide to the Quantum Chemical Calculations of 3-t-Butyl-5-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational understanding of the theoretical approaches used to characterize this compound.

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bulky tert-butyl group, a hydroxyl group, and a carboxylic acid group on a benzene ring, suggests a range of potential chemical and biological activities. Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as medicinal chemistry and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating molecular systems at the atomic level. These methods allow for the accurate prediction of molecular geometries, spectroscopic signatures, and electronic properties, providing insights that can be challenging to obtain through experimental means alone. This guide outlines the theoretical framework and computational protocols for a thorough quantum chemical study of this compound.

Methodologies and Computational Protocols

The following section details the typical computational workflow and methods employed in the quantum chemical analysis of an organic molecule like this compound.

Computational Workflow

The general workflow for the quantum chemical calculations is depicted in the diagram below. The process begins with the construction of the initial molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations are then performed on the optimized structure to determine its vibrational and electronic properties.

Software and Theoretical Methods

A widely used software package for such calculations is Gaussian. The theoretical method of choice for this type of molecule is Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often yields reliable results for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed. This basis set is extensive enough to provide a good description of the electronic structure, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to account for non-covalent interactions and anions.

-

Solvation Model: To simulate a more realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be used, with a solvent such as water or ethanol.

Experimental and Computational Protocols

Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. A full geometry optimization is then performed without any symmetry constraints to locate the global minimum on the potential energy surface.

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations: Based on the optimized geometry, various electronic properties are calculated:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Electrostatic Potential (ESP): The ESP is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

-

Mulliken Population Analysis: This analysis provides atomic charges, offering insights into the local electronic environment of each atom.

Predicted Molecular Properties (Representative Data)

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations on this compound, based on the methodologies described above. Note: The following data are representative and intended for illustrative purposes.

Optimized Geometric Parameters

The tables below present selected optimized bond lengths, bond angles, and dihedral angles for this compound.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| O-H (hydroxyl) | 0.965 |

| C-O (hydroxyl) | 1.360 |

| C=O (carboxyl) | 1.215 |

| C-O (carboxyl) | 1.355 |

| O-H (carboxyl) | 0.970 |

| C-C (ring avg.) | 1.395 |

| C-C (t-butyl) | 1.540 |

Table 2: Selected Optimized Bond Angles (°)

| Atoms | Angle (°) |

|---|---|

| C-O-H (hydroxyl) | 109.5 |

| C-C-O (hydroxyl) | 120.0 |

| O=C-O (carboxyl) | 123.0 |

| C-C=O (carboxyl) | 121.0 |

| C-O-H (carboxyl) | 108.5 |

| C-C-C (ring avg.) | 120.0 |

Table 3: Selected Optimized Dihedral Angles (°)

| Atoms | Dihedral Angle (°) |

|---|---|

| H-O-C-C (hydroxyl) | 180.0 |

| O=C-C-C (carboxyl) | 0.0 |

| C-C-C-C (t-butyl) | 60.0 |

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups (cm⁻¹)

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl, free) | 3650 |

| O-H stretch (carboxyl, H-bonded dimer) | ~3000 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2870 |

| C=O stretch (carboxyl) | 1720 |

| C=C stretch (aromatic) | 1600, 1480 |

| C-O stretch (hydroxyl) | 1250 |

| C-O stretch (carboxyl) | 1300 |

Electronic Properties

The electronic properties provide insights into the reactivity and charge distribution of the molecule.

Table 5: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 2.5 Debye |

| Mulliken Charge on O (hydroxyl) | -0.65 e |

| Mulliken Charge on O (C=O) | -0.55 e |

| Mulliken Charge on O (C-OH) | -0.60 e |

Visualization of Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of the molecule.

Conclusion

This guide has outlined the standard theoretical procedures for conducting quantum chemical calculations on this compound. The representative data presented in the tables illustrate the depth of information that can be obtained from such studies, including precise geometric parameters, vibrational spectra, and a detailed picture of the electronic structure. These computational results provide a fundamental understanding of the molecule's intrinsic properties, which is invaluable for guiding experimental studies and for the rational design of new molecules with desired functionalities in the fields of drug discovery and materials science. The combination of DFT calculations with experimental validation offers a powerful approach to molecular characterization.

Toxicological Profile of 3-t-Butyl-5-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-t-Butyl-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in various fields, including pharmaceuticals and material science. A thorough understanding of its toxicological profile is essential for its safe handling, development, and potential therapeutic use. This technical guide provides a comprehensive overview of the known toxicological data, detailed experimental methodologies for key toxicological assays, and insights into potential signaling pathways.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified with several hazards.[1] This information is crucial for implementing appropriate safety precautions in a laboratory or industrial setting.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |

Toxicological Endpoints and Experimental Protocols

While specific experimental data for this compound is limited in the public domain, this section outlines the standard experimental protocols for key toxicological endpoints. These methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Protocol Summary (Based on OECD Test Guideline 423):

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Data Analysis: The LD50 is estimated based on the number of mortalities at different dose levels.

Dermal and Eye Irritation

Objective: To assess the potential of a substance to cause irritation to the skin and eyes upon direct contact.

Protocol Summary (Based on OECD Test Guidelines 404 and 405):

-

Test Animals: Albino rabbits are typically used for both skin and eye irritation studies.

-

Skin Irritation: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch. The site is observed for erythema and edema at specified intervals.

-

Eye Irritation: A small, measured amount of the substance is instilled into the conjunctival sac of one eye. The eye is examined for corneal opacity, iritis, and conjunctivitis at various time points.

Genotoxicity

Objective: To determine if a substance can induce mutations or chromosomal damage.

Protocol Summary (Ames Test - Based on OECD Test Guideline 471):

-

Test System: Histidine-requiring strains of Salmonella typhimurium.

-

Method: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

Potential Signaling Pathways

While no specific studies have elucidated the signaling pathways affected by this compound, literature on structurally similar hydroxybenzoic acids suggests potential interactions with key cellular pathways. It is important to note that the following are hypothetical pathways for this compound and require experimental validation.

Hydroxycarboxylic Acid (HCA) Receptors

Some hydroxybenzoic acid derivatives have been shown to act as agonists for hydroxycarboxylic acid (HCA) receptors, which are G-protein coupled receptors involved in regulating lipolysis.[2][3][4]

Nrf2 Signaling Pathway

Phenolic compounds are known to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[5][6] Activation of Nrf2 leads to the transcription of antioxidant and detoxification enzymes.

Conclusion

References

- 1. This compound | C11H14O3 | CID 21798667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of Hydroxycarboxylic acid receptors in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 4. Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2-dependent activation of the antioxidant responsive element by tert-butylhydroquinone is independent of oxidative stress in IMR-32 human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Decomposition of 3-t-Butyl-5-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a dedicated study on the thermal decomposition of 3-t-butyl-5-hydroxybenzoic acid has not been published in peer-reviewed literature. This guide, therefore, presents a scientifically inferred profile of its thermal decomposition based on the known behavior of structurally analogous compounds, namely substituted benzoic acids and hindered phenols. The experimental protocols described are standard methodologies for such an analysis.